molecular formula C13H23N3O B1444549 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane CAS No. 1238877-60-5

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Cat. No. B1444549
Key on ui cas rn: 1238877-60-5
M. Wt: 237.34 g/mol
InChI Key: XMHXCPKZGJAJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912176B2

Procedure details

To a solution of benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate (420 mg, 1.13 mmol) in EtOH (10 ml) was added 5% Pd—C (42 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. The reaction was complete after 16 h, as shown by 1H NMR. The suspension was filtered through Celite® with MeOH washings (3×5 ml), and the combined filtrate dried (MgSO4), filtered and concentrated at reduced pressure to give the title compound (248 mg, 93% yield) as a viscous pale yellow oil.
Name
benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH2:11][CH2:10][CH2:9][N:8]([C:12]([CH:14]3[CH2:17][N:16](C(OCC4C=CC=CC=4)=O)[CH2:15]3)=[O:13])[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[NH:16]1[CH2:15][CH:14]([C:12]([N:8]2[CH2:9][CH2:10][CH2:11][N:5]([CH:1]3[CH2:4][CH2:3][CH2:2]3)[CH2:6][CH2:7]2)=[O:13])[CH2:17]1

Inputs

Step One
Name
benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
420 mg
Type
reactant
Smiles
C1(CCC1)N1CCN(CCC1)C(=O)C1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
42 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
the vacuum purged with N2 gas
CUSTOM
Type
CUSTOM
Details
The flask was evacuated again
CUSTOM
Type
CUSTOM
Details
the vacuum purged with H2 gas
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite® with MeOH washings (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined filtrate dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1CC(C1)C(=O)N1CCN(CCC1)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.